molecular formula C28H40N6O B10799184 trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol

trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol

Cat. No.: B10799184
M. Wt: 476.7 g/mol
InChI Key: MJSHVHLADKXCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is a useful research compound. Its molecular formula is C28H40N6O and its molecular weight is 476.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol , also known by its synonyms UNC2025 and MRX-6313, is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Basic Information

  • Molecular Formula : C28H40N6O
  • Molecular Weight : 476.67 g/mol
  • CAS Number : 1429881-91-3

Structure

The structural complexity of this compound contributes to its biological activity. Its design incorporates functional groups that may interact with various biological targets, enhancing its therapeutic potential.

Research indicates that this compound primarily functions as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation and are often overexpressed in various cancers. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability in several cancer cell lines, including breast and prostate cancer cells. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.5CDK4/6 inhibition
PC3 (Prostate)0.8Induction of apoptosis
HCT116 (Colon)1.2Cell cycle arrest

In Vivo Studies

In vivo efficacy has been observed in xenograft models where the compound significantly reduced tumor growth compared to controls. Notably, a study reported a reduction in tumor volume by approximately 60% in mice treated with the compound over a four-week period.

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy agents. The combination therapy resulted in enhanced antitumor activity and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect.

Toxicity and Safety Profile

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term safety and potential side effects.

Properties

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSHVHLADKXCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.